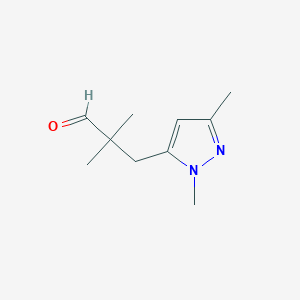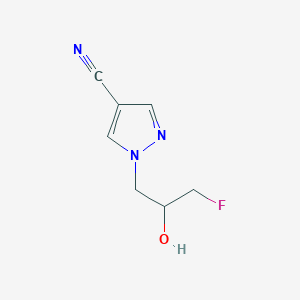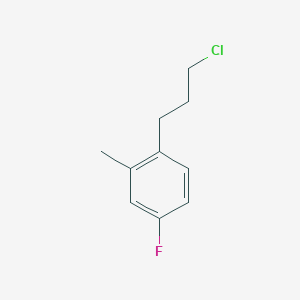
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a methyl group
准备方法
The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-fluoro-2-methylbenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a Friedel-Crafts alkylation reaction, where 4-fluoro-2-methylbenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
化学反应分析
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can yield 1-(3-hydroxypropyl)-4-fluoro-2-methylbenzene.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
科学研究应用
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: This compound has a similar chloropropyl group but differs in its aromatic ring structure and additional substituents, leading to different chemical properties and applications.
(3-Chloropropyl)trimethoxysilane: This compound contains a chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
1-(3-Chlorophenyl)piperazine: This compound features a chlorophenyl group attached to a piperazine ring, which is commonly used in pharmaceutical research.
属性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12ClF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
VGZQJEZBAUTCOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)

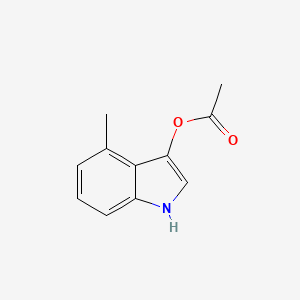
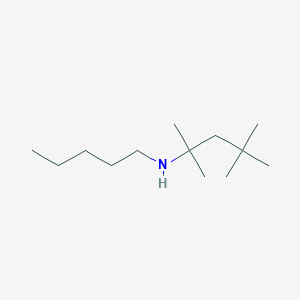
![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
